5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine
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Overview
Description
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common approach is the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis, such as using a water-soluble iridium catalyst, can also be employed to achieve the desired naphthyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs or metal-catalyzed processes. The use of eco-friendly and atom-economical approaches is preferred to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.
2-Methyl-1,8-naphthyridine: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness
5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its benzyl and methyl substituents also contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C16H13N5 |
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Molecular Weight |
275.31 g/mol |
IUPAC Name |
5-azido-6-benzyl-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C16H13N5/c1-11-7-8-14-15(20-21-17)13(10-18-16(14)19-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI Key |
GFTOIPQCHLKALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)N=[N+]=[N-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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